![molecular formula C21H16F2N2O3 B2469929 3,4-difluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946265-48-1](/img/structure/B2469929.png)
3,4-difluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
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Overview
Description
3,4-difluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research.
Scientific Research Applications
Synthesis of Fluorinated Heterocycles
Fluorinated heterocycles are crucial in drug discovery due to their unique properties, such as enhanced stability and bioavailability. Wu et al. (2017) reported on the synthesis of four types of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate. This method facilitates the synthesis of monofluorinated alkenes and, through subsequent reactions, the efficient creation of 4-fluoroisoquinolin-1(2H)-ones and 5-fluoropyridin-2(1H)-ones. The versatility of the arene and coupling partner, along with the mechanistic insights provided by detailed DFT studies, underscores the method's synthetic potential (Wu et al., 2017).
Visible-Light-Induced Cyclization for Perfluorinated Compounds
Tang et al. (2015) developed a novel visible-light-induced carboperfluoroalkylation of alkenes, leading to perfluorinated isoquinoline-1,3-diones. This method allows for the rapid synthesis of these compounds from N-alkyl-N-methacryloyl benzamides under mild conditions, enabling the incorporation of various perfluorinated groups. The approach offers a fast track to structurally diverse isoquinoline-1,3(2H,4H)-diones, highlighting the method's applicability in synthesizing complex fluorinated structures (Tang et al., 2015).
Applications in Imaging and Tumor Studies
The use of fluorine-containing benzamide analogs for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET) demonstrates the compound's relevance in medical diagnostics and cancer research. Tu et al. (2007) synthesized and evaluated a series of these analogs, showing high tumor uptake and acceptable tumor/normal tissue ratios. This study emphasizes the importance of fluorinated benzamide analogs in developing diagnostic tools for cancer research (Tu et al., 2007).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound may interact with multiple receptors due to its complex structure
Mode of Action
It is known that the compound binds with high affinity to its targets, which may result in a variety of biological effects .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential broad-spectrum biological activities . The specific pathways and their downstream effects are subject to further investigation.
Result of Action
The compound has been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific molecular and cellular effects of the compound’s action are still under investigation.
properties
IUPAC Name |
3,4-difluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N2O3/c22-16-8-6-14(11-17(16)23)20(26)24-15-7-5-13-3-1-9-25(18(13)12-15)21(27)19-4-2-10-28-19/h2,4-8,10-12H,1,3,9H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRXRKBMQQFBHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F)N(C1)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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